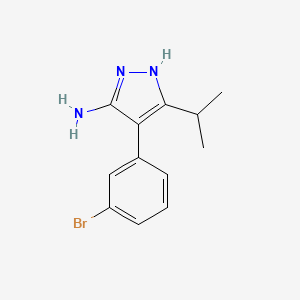![molecular formula C9H12O2 B13208815 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
9-Oxatricyclo[5.2.1.0,1,6]decan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxatricyclo[5.2.1.0,1,6]decan-5-one is a complex organic compound with a unique tricyclic structure. It is also known by its IUPAC name, (3S,3aS,7aR)-tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one . This compound is characterized by its rigid, multi-ring system, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
9-Oxatricyclo[5.2.1.0,1,6]decan-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Mecanismo De Acción
The mechanism of action of 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects .
Comparación Con Compuestos Similares
Tricyclo[5.2.1.0(2,6)]decane: Shares a similar tricyclic core but lacks the oxygen atom present in 9-Oxatricyclo[5.2.1.0,1,6]decan-5-one.
N-Cyclopropyl-9-oxatricyclo[5.2.1.0,1,6]decan-5-amine: Contains an additional amine group, which alters its chemical properties and reactivity.
Uniqueness: 9-Oxatricyclo[521Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
9-oxatricyclo[5.2.1.01,6]decan-5-one |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-3-9-4-6(5-11-9)8(7)9/h6,8H,1-5H2 |
Clave InChI |
VKNDICNEHKMNHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2C3CC2(C1)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
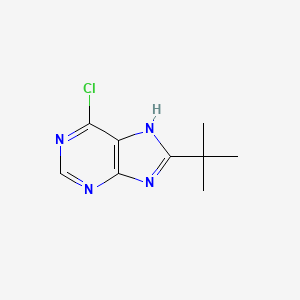

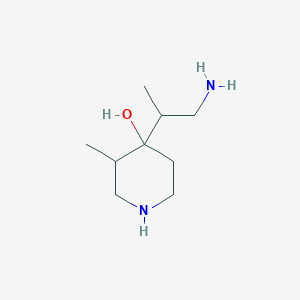
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
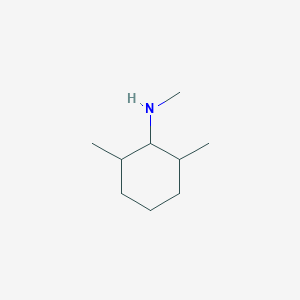
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)

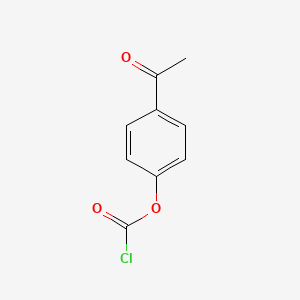
![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)
